(3-Methylpentan-2-yl)[(3-methylphenyl)methyl]amine

Catalog No.
S13801993
CAS No.
M.F
C14H23N
M. Wt
205.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-Methylpentan-2-yl)[(3-methylphenyl)methyl]amine

Product Name

(3-Methylpentan-2-yl)[(3-methylphenyl)methyl]amine

IUPAC Name

3-methyl-N-[(3-methylphenyl)methyl]pentan-2-amine

Molecular Formula

C14H23N

Molecular Weight

205.34 g/mol

InChI

InChI=1S/C14H23N/c1-5-12(3)13(4)15-10-14-8-6-7-11(2)9-14/h6-9,12-13,15H,5,10H2,1-4H3

InChI Key

YEOYMWRIZTVFHN-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C)NCC1=CC=CC(=C1)C

(3-Methylpentan-2-yl)[(3-methylphenyl)methyl]amine is an organic compound characterized by its unique structure, which includes a branched alkyl chain and a phenyl group. This compound belongs to the class of amines and is recognized for its potential applications in medicinal chemistry and organic synthesis. The molecular formula of (3-Methylpentan-2-yl)[(3-methylphenyl)methyl]amine is C13H19NC_{13}H_{19}N, and its structure can be represented as follows:

This compound's distinctive features arise from the combination of a 3-methylpentan-2-yl group and a 3-methylphenyl group, which influence its chemical reactivity and biological properties.

  • Oxidation: The amine group can be oxidized to produce corresponding imines or nitriles using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: It can be reduced to form secondary or tertiary amines, typically employing reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides, leading to the formation of quaternary ammonium salts.

The biological activity of (3-Methylpentan-2-yl)[(3-methylphenyl)methyl]amine has been explored in various studies. It has shown potential as an antimicrobial agent, with preliminary findings indicating activity against specific bacterial strains. Additionally, this compound may exhibit anticancer properties, although further research is necessary to elucidate its mechanisms of action and therapeutic potential .

The synthesis of (3-Methylpentan-2-yl)[(3-methylphenyl)methyl]amine typically involves reductive amination techniques. A common method includes the reaction of 3-methylpentan-2-one with (3-methylphenyl)methylamine in the presence of reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride in a suitable solvent like methanol or ethanol. This process can be scaled up for industrial production using continuous flow reactors to optimize reaction conditions and yields.

(3-Methylpentan-2-yl)[(3-methylphenyl)methyl]amine has several notable applications:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various therapeutic agents, particularly those targeting neurological disorders.
  • Organic Synthesis: The compound is utilized as a building block in the development of more complex organic molecules.
  • Research: It is studied for its potential biological activities, contributing to the discovery of new antimicrobial and anticancer agents.

Interaction studies are crucial for understanding how (3-Methylpentan-2-yl)[(3-methylphenyl)methyl]amine interacts with biological systems. These studies typically focus on binding affinities with specific receptors or enzymes, which can reveal insights into its mechanism of action and potential therapeutic applications. Research indicates that this compound may modulate various biochemical pathways, influencing cellular responses.

Several compounds share structural similarities with (3-Methylpentan-2-yl)[(3-methylphenyl)methyl]amine, including:

  • (4-Methoxy-4-methylpentan-2-yl)[(3-methylphenyl)methyl]amine
    • Unique Feature: Contains a methoxy group which may enhance solubility and alter biological activity.
  • (4-Methylpentan-2-yl)[(3-methylphenyl)methyl]amine
    • Unique Feature: Lacks the methyl group at the second position on the pentane chain, potentially affecting its steric properties.

Uniqueness

The uniqueness of (3-Methylpentan-2-yl)[(3-methylphenyl)methyl]amine lies in its specific structural configuration, which imparts distinct chemical reactivity and biological properties compared to similar compounds. Its branched alkane structure combined with a phenyl group contributes to its potential efficacy in medicinal applications, making it a subject of ongoing research in organic chemistry and pharmacology.

XLogP3

3.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

205.183049738 g/mol

Monoisotopic Mass

205.183049738 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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